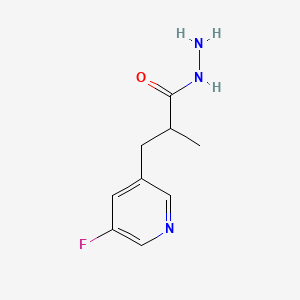
3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a cyclohexylmethoxy group, an iodine atom, and a methyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine can be achieved through several synthetic routes. One common method involves the iodination of 3-(Cyclohexylmethoxy)-6-methylpyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products Formed
Substitution: Formation of 3-(Cyclohexylmethoxy)-2-substituted-6-methylpyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-(Cyclohexylmethoxy)-6-methylpyridine.
Applications De Recherche Scientifique
3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active pyridine derivatives.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The cyclohexylmethoxy group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclohexylmethoxy)-6-methylpyridine: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodo-6-methylpyridine: Lacks the cyclohexylmethoxy group, resulting in different hydrophobic interactions.
3-(Cyclohexylmethoxy)-2-chloro-6-methylpyridine: Chlorine atom instead of iodine, leading to different reactivity and binding properties.
Uniqueness
3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine is unique due to the presence of both the cyclohexylmethoxy group and the iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(cyclohexylmethoxy)-2-iodo-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c1-10-7-8-12(13(14)15-10)16-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXICVGKAQQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2CCCCC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














